molecular formula C42H82O6 B12406726 [(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate

[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate

Katalognummer: B12406726
Molekulargewicht: 683.1 g/mol
InChI-Schlüssel: NCSNIEUPEZYVMN-FAIXQHPJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate is a complex ester compound It is characterized by its long-chain fatty acid esters, which are derived from octadecanoic acid (stearic acid)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate typically involves esterification reactions. One common method is the reaction between octadecanoic acid and a suitable alcohol derivative under acidic conditions. The reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols.

Wissenschaftliche Forschungsanwendungen

[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its potential role in lipid metabolism and cell membrane structure.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Wirkmechanismus

The mechanism of action of [(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] palmitate: Similar structure but with palmitic acid instead of octadecanoic acid.

    [(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] laurate: Similar structure but with lauric acid instead of octadecanoic acid.

Uniqueness

[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate is unique due to its specific combination of long-chain fatty acids and methoxyethoxy groups. This combination imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and specific interactions with lipid membranes, making it valuable for various applications.

Eigenschaften

Molekularformel

C42H82O6

Molekulargewicht

683.1 g/mol

IUPAC-Name

[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C42H82O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(43)47-39-40(38-46-37-36-45-3)48-42(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h40H,4-39H2,1-3H3/t40-/m0/s1

InChI-Schlüssel

NCSNIEUPEZYVMN-FAIXQHPJSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COCCOC)OC(=O)CCCCCCCCCCCCCCCCC

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.